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Compound of Interest

Compound Name: 3,6-Dibromopyrazin-2-amine

CAS No.: 957230-70-5

Cat. No.: B1394299 Get Quote

Executive Summary
3,6-Dibromopyrazin-2-amine (CAS 957230-70-5) is a high-value heterocyclic building block,

primarily utilized in the synthesis of fused bicyclic kinase inhibitors, such as imidazo[1,2-

a]pyrazines.[1] Its structural integrity is critical for downstream efficacy; however, its synthesis

often yields regioisomeric impurities—most notably 3,5-dibromopyrazin-2-amine (CAS 24241-

18-7).[1]

This guide provides a definitive technical framework for the characterization, differentiation, and

quality control of CAS 957230-70-5, ensuring rigorous exclusion of regioisomers that can

compromise GMP manufacturing campaigns.[1]
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Parameter Specification

Chemical Name 3,6-Dibromopyrazin-2-amine

Synonyms
2-Amino-3,6-dibromopyrazine; 3,6-Dibromo-2-

pyrazinamine

CAS Number 957230-70-5

Molecular Formula C₄H₃Br₂N₃

Molecular Weight 252.89 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

MeOH, DCM

Melting Point
Distinct from 3,5-isomer (114–117 °C); typically

higher (experimental verification required)

Critical Characterization: Regioisomer
Differentiation
The primary challenge in working with CAS 957230-70-5 is distinguishing it from its

regioisomer, 3,5-dibromopyrazin-2-amine.[1] Both share identical mass (m/z 252.[1]9) and

similar polarity, making standard LC-MS insufficient for structural confirmation.[1]

The Definitive Method: 1H-NMR & NOE Spectroscopy[1]
To unequivocally confirm the position of the bromine atoms, one must analyze the spatial

relationship between the exocyclic amine (-NH₂) and the remaining aromatic proton.

3,6-Isomer (Target): The aromatic proton is at position C5.[1] It is meta to the amine.[1]

3,5-Isomer (Impurity): The aromatic proton is at position C6.[1] It is ortho to the amine.[1]

Experimental Logic (NOE)
Target (3,6-Dibromo): Irradiation of the amine protons (broad singlet, ~7.0-7.5 ppm) will show

NO NOE enhancement of the aromatic proton singlet, as they are spatially distant.
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Impurity (3,5-Dibromo): Irradiation of the amine protons will result in a strong NOE

enhancement of the aromatic proton at C6 due to spatial proximity.[1]
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Figure 1: Decision tree for distinguishing the target 3,6-isomer from the common 3,5-impurity

using Nuclear Overhauser Effect (NOE) spectroscopy.

Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and separate regioisomers.

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile (MeCN).[1]

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV @ 254 nm (aromatic) and 230 nm (bromide absorbance).

Gradient:

0–2 min: 5% B (Isocratic hold)

2–15 min: 5% → 95% B (Linear gradient)

15–18 min: 95% B (Wash)

System Suitability: Resolution (Rs) between 3,6-isomer and 3,5-isomer must be > 1.5.[1]
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Protocol B: 1H-NMR Characterization
Objective: Structural verification.

Solvent: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6. (Chloroform-d is less ideal due to

poor solubility and broadening of exchangeable NH2 protons).[1]

Acquisition: 400 MHz or higher. 16 scans minimum.[1]

Expected Signals (3,6-Dibromo):

δ ~ 7.60 ppm (1H, s): Aromatic proton at C5.[1]

δ ~ 7.20 ppm (2H, br s): Amine (-NH₂) protons.[1]

Note: Chemical shifts may vary slightly with concentration.

Biological & Synthetic Utility
CAS 957230-70-5 is not typically a drug substance itself but a "warhead" precursor.[1] Its

electrophilic carbon centers (C3 and C6) allow for sequential functionalization.[1]

Mechanism of Downstream Synthesis
The 3,6-dibromo substitution pattern allows for regioselective cross-coupling:

C3 Position: More reactive towards nucleophilic aromatic substitution (SNAr) or Buchwald-

Hartwig amination due to the ortho-directing effect of the pyrazine nitrogen.[1]

C6 Position: Typically engaged in Suzuki-Miyaura coupling later in the sequence.[1]

Cyclization: Reaction with bromoacetaldehyde diethyl acetal yields the imidazo[1,2-

a]pyrazine core, a scaffold found in BTK and JAK inhibitors.[1]
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Figure 2: Synthetic utility of CAS 957230-70-5 in generating the imidazo[1,2-a]pyrazine scaffold

for kinase inhibitor development.

Safety & Handling (MSDS Highlights)
Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).

Storage: Light sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C. Brominated

pyrazines can degrade, releasing free bromine or HBr upon prolonged exposure to moisture

and light.

Handling: Use a fume hood.[1] Avoid contact with strong oxidizing agents.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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